molecular formula C9H19NO2 B13814377 Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI)

Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI)

Cat. No.: B13814377
M. Wt: 173.25 g/mol
InChI Key: UETUQXLPOJZQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . This compound is a derivative of morpholine, which is a heterocyclic amine featuring both ether and isopropyl functional groups. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) typically involves the reaction of morpholine with ethyl iodide and isopropyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to facilitate the substitution reactions. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites on enzymes, altering their activity, or interacting with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) is unique due to the presence of both ethoxy and isopropyl groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for specific applications that other morpholine derivatives may not be able to fulfill .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-ethoxy-4-propan-2-ylmorpholine

InChI

InChI=1S/C9H19NO2/c1-4-11-9-7-10(8(2)3)5-6-12-9/h8-9H,4-7H2,1-3H3

InChI Key

UETUQXLPOJZQRP-UHFFFAOYSA-N

Canonical SMILES

CCOC1CN(CCO1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.